Antitrypanosomal agent 2

Description

BenchChem offers high-quality Antitrypanosomal agent 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antitrypanosomal agent 2 including the price, delivery time, and more detailed information at info@benchchem.com.

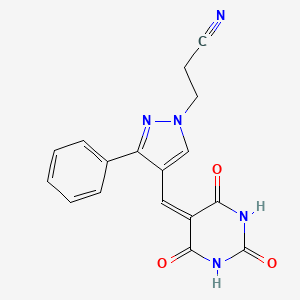

Structure

3D Structure

Properties

IUPAC Name |

3-[3-phenyl-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c18-7-4-8-22-10-12(14(21-22)11-5-2-1-3-6-11)9-13-15(23)19-17(25)20-16(13)24/h1-3,5-6,9-10H,4,8H2,(H2,19,20,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFSMDQCXMNEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Nifurtimox, an Antitrypanosomal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurtimox is a nitrofuran derivative used in the treatment of trypanosomiasis, including Chagas disease caused by Trypanosoma cruzi and human African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei.[1] It functions as a prodrug, meaning it requires enzymatic activation within the parasite to exert its cytotoxic effects. While it has been in clinical use for decades, the precise mechanism of action has been a subject of ongoing research and debate. This guide provides a comprehensive overview of the current understanding of nifurtimox's mechanism of action, focusing on the core biochemical pathways involved.

The trypanocidal activity of nifurtimox is primarily attributed to two interconnected mechanisms that ultimately lead to parasite death:

-

Reductive activation by a type I nitroreductase (NTR) , leading to the formation of cytotoxic nitrile metabolites.

-

Generation of oxidative stress through redox cycling catalyzed by type II nitroreductases.

This document will delve into the details of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Core Mechanism of Action: A Dual Pathway to Parasite Elimination

The selective toxicity of nifurtimox against trypanosomes stems from the parasite's specific enzymatic machinery that activates the drug into toxic entities.

Reductive Activation by Type I Nitroreductase

A key pathway for nifurtimox's trypanocidal effect involves its activation by a parasite-specific type I nitroreductase (NTR).[2][3] This enzyme is an oxygen-insensitive NADH-dependent mitochondrial nitroreductase that is found in trypanosomes but is absent in mammalian cells, providing a basis for the drug's selectivity.[3]

The activation process is a two-electron reduction of the nitro group on the nifurtimox molecule. This reduction leads to the formation of an unsaturated open-chain nitrile metabolite.[1][2] This nitrile metabolite is a highly reactive and cytotoxic compound that is believed to be a primary mediator of nifurtimox's antiparasitic activity.[1][2] Studies have shown that this metabolite can inhibit both parasite and mammalian cell growth at equivalent concentrations, highlighting its potent cytotoxicity.[2] The selective expression of the type I NTR in trypanosomes ensures that this toxic metabolite is primarily generated within the parasite.[1][2] Evidence supporting this mechanism includes the observation that trypanosomes overexpressing this type I NTR are hypersensitive to nifurtimox, while those with reduced levels of the enzyme exhibit resistance.[1]

Generation of Oxidative Stress via Type II Nitroreductase

An alternative and historically more established mechanism suggests that nifurtimox induces significant oxidative stress within the parasite.[1] This pathway involves a type II nitroreductase, which, unlike the type I enzyme, is oxygen-sensitive.[4]

In this mechanism, the type II NTR catalyzes a one-electron reduction of nifurtimox, forming a nitro anion radical.[1] In the presence of oxygen, this radical undergoes a process called "futile cycling," where it rapidly transfers the electron to molecular oxygen, generating a superoxide radical (O₂⁻) and regenerating the parent nifurtimox molecule.[1][4] This continuous cycle leads to a massive accumulation of superoxide radicals and other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), overwhelming the parasite's antioxidant defenses.[1][5] Mammalian cells are better equipped to handle this oxidative stress due to higher concentrations of protective enzymes like catalase, peroxidases, and superoxide dismutase.[5]

While this mechanism contributes to the drug's toxicity, some research suggests it may not be the primary mode of action, as significant redox cycling is observed at concentrations much higher than those required for antiproliferative activity.[6]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetic properties of nifurtimox.

Table 1: In Vitro Efficacy of Nifurtimox against Trypanosoma cruzi

| Parameter | Value (µM) | T. cruzi Stage | Comments |

| IC50 | 2.46 ± 2.25 | Epimastigotes | Average across 21 strains.[7] |

| IC50 | 3.60 ± 2.67 | Trypomastigotes | Average across 21 strains.[7] |

| IC50 | 2.62 ± 1.22 | Amastigotes | Average across 21 strains.[7] |

| EC50 | Sub-micromolar | Amastigotes | Varies by strain. |

Table 2: Clinical Efficacy of Nifurtimox in Pediatric Patients with Chagas Disease

| Parameter | 60-day Regimen | 30-day Regimen | Follow-up Period |

| Seronegative Conversion | 8.12% | 8.16% | 4 years[8][9] |

| Incidence Rate of Seronegative Conversion (per 100 patients/year) | 2.12 | 2.11 | 4 years[8][9] |

| Serological Response (Seroconversion or ≥20% seroreduction) | 32.9% | 18.9% | 1 year[5] |

| Persistently Negative qPCR | >90% | >90% | Annually for 4 years[8][9] |

Table 3: Pharmacokinetic Parameters of Nifurtimox in Humans

| Parameter | Value | Population |

| Tmax (Time to maximum concentration) | 4 hours (fed state) | Adults |

| Elimination Half-life (t1/2) | 2.95 ± 1.19 hours | Adults[5] |

| Apparent Clearance | 50.6% higher in children >2 years vs. adults | Pediatric vs. Adult |

| AUC (Area under the curve) | Increased by ~71% with a high-fat meal | Adults |

| Protein Binding | ~42% | Not specified |

| Metabolism | Extensively metabolized, primarily via nitroreductases[10] | Not specified |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

In Vitro Susceptibility Assay for T. cruzi

This protocol is a generalized procedure based on common practices for determining the IC50 of nifurtimox against different life stages of T. cruzi.

-

Objective: To determine the concentration of nifurtimox that inhibits 50% of parasite growth or survival.

-

Materials:

-

T. cruzi cultures (epimastigotes, trypomastigotes, amastigotes)

-

Appropriate culture medium (e.g., LIT for epimastigotes)

-

Nifurtimox stock solution

-

96-well microplates

-

Resazurin-based viability dye

-

Plate reader

-

-

Methodology:

-

Parasite Seeding: Seed a known density of parasites into the wells of a 96-well plate.

-

Drug Dilution: Prepare a serial dilution of nifurtimox and add it to the wells. Include a no-drug control.

-

Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) under appropriate conditions for the parasite stage.

-

Viability Assessment: Add a resazurin-based viability reagent and incubate for a further 4-6 hours.

-

Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Nitroreductase Activity Assay

This protocol outlines a method to measure the activity of type I nitroreductase in reducing nifurtimox.

-

Objective: To quantify the rate of nifurtimox reduction by a purified or recombinant nitroreductase enzyme.

-

Materials:

-

Purified recombinant Type I NTR

-

Nifurtimox solution

-

NADH solution

-

Reaction buffer (e.g., 50 mM Tris-Cl, pH 7.5)

-

Spectrophotometer

-

-

Methodology:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, NADH, and nifurtimox.[1]

-

Background Measurement: Measure the background rate of nifurtimox reduction at 435 nm.[1]

-

Enzyme Addition: Initiate the reaction by adding a known amount of the purified NTR enzyme.[1]

-

Spectrophotometric Reading: Monitor the decrease in absorbance at 435 nm over time, which corresponds to the reduction of nifurtimox.[1]

-

Calculation of Activity: Calculate the enzyme activity as micromoles of nifurtimox reduced per minute per milligram of protein, using the molar extinction coefficient of nifurtimox.[1]

-

Measurement of Oxidative Stress Markers

This protocol describes a general approach to assess the induction of oxidative stress in T. cruzi upon treatment with nifurtimox.

-

Objective: To measure the levels of reactive oxygen species (ROS) and other markers of oxidative damage in parasites.

-

Materials:

-

T. cruzi culture

-

Nifurtimox

-

Fluorescent probes for ROS detection (e.g., CellROX, DCFDA)

-

Kits for measuring lipid peroxidation (e.g., TBARS assay) or protein carbonylation.

-

Flow cytometer or fluorescence microscope

-

-

Methodology:

-

Parasite Treatment: Treat T. cruzi cultures with different concentrations of nifurtimox for a specified time.

-

ROS Detection:

-

Incubate the treated and control parasites with a fluorescent ROS probe.

-

Analyze the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.

-

-

Lipid Peroxidation Assay:

-

Lyse the parasites and perform a TBARS assay on the lysate to measure malondialdehyde (MDA) levels, an indicator of lipid peroxidation.

-

-

Protein Carbonylation Assay:

-

Measure the level of carbonylated proteins in parasite lysates using commercially available ELISA-based kits.

-

-

Data Analysis: Compare the levels of oxidative stress markers in nifurtimox-treated parasites to untreated controls.

-

Conclusion

The mechanism of action of nifurtimox is complex, involving at least two distinct but potentially interconnected pathways that lead to the death of trypanosome parasites. The reductive activation by a parasite-specific type I nitroreductase to form a cytotoxic nitrile metabolite is a compelling explanation for the drug's selectivity and efficacy. Concurrently, the generation of oxidative stress through the action of type II nitroreductases contributes to the overall trypanocidal effect. A thorough understanding of these mechanisms is paramount for the development of new antitrypanosomal drugs and for optimizing the use of existing therapies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to combat trypanosomiasis. Further research into the interplay between these two pathways and the parasite's resistance mechanisms will be critical in the ongoing fight against these neglected tropical diseases.

References

- 1. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nifurtimox activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nifurtimox | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Markers of oxidative stress in adipose tissue during Trypanosoma cruzi infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Efficacy and Safety of Nifurtimox in Pediatric Patients with Chagas Disease: Results at 4-Year Follow-Up in a Prospective, Historically Controlled Study (CHICO SECURE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide on Antitrypanosomal Agent 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitrypanosomal agent 2 is a potent and selective inhibitor of Trypanosoma brucei, the parasite responsible for African trypanosomiasis, also known as sleeping sickness. This document provides a comprehensive overview of its chemical properties, biological activity, and the available experimental data. The information is intended to support further research and development efforts in the field of antitrypanosomal drug discovery.

Core Chemical Structure and Properties

Antitrypanosomal agent 2 is a distinct chemical entity with the following identifiers:

-

Chemical Name: 3-(4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile

Chemical Structure:

Caption: Connectivity diagram of Antitrypanosomal agent 2.

Biological Activity and Quantitative Data

Antitrypanosomal agent 2 has been identified as a potent and selective inhibitor of Trypanosoma brucei.[1][2][3][4] Currently, detailed quantitative data from published, peer-reviewed studies are limited. The primary available information from chemical suppliers indicates its specific antiparasitic activity.

| Data Type | Value | Target Organism | Source |

| Activity | Potent and Selective Inhibitor | Trypanosoma brucei | [1][2][3][4] |

Further quantitative data such as IC₅₀, EC₅₀, and cytotoxicity against mammalian cell lines are not yet publicly available in the scientific literature.

Synthesis and Experimental Protocols

Detailed, publicly available protocols for the synthesis of Antitrypanosomal agent 2 (CAS 475626-30-3) are not described in the current scientific literature. Similarly, specific experimental protocols for its in vitro and in vivo evaluation have not been published.

However, a general workflow for the initial screening and evaluation of novel antitrypanosomal compounds can be outlined.

General In Vitro Antitrypanosomal Activity Assay Workflow

The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a compound against Trypanosoma brucei.

Caption: General workflow for in vitro antitrypanosomal screening.

Detailed Methodologies for Key Experiments:

While a specific protocol for Antitrypanosomal agent 2 is unavailable, a standard in vitro assay protocol is described below.

In Vitro T. brucei Viability Assay (AlamarBlue)

-

T. brucei Culture: Bloodstream forms of T. brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium.

-

Assay Plate Preparation: In a 96-well plate, the compound dilutions are added to wells. A culture of T. brucei is then added to each well to achieve a final density of approximately 2 x 10⁴ cells/mL.

-

Incubation: The plate is incubated for 68 hours at 37°C with 5% CO₂.

-

Viability Assessment: AlamarBlue reagent (10% of the total volume) is added to each well, and the plate is incubated for an additional 4 hours. The fluorescence is then measured using a microplate reader (excitation 530 nm, emission 590 nm).

-

Data Analysis: The fluorescence readings are normalized to control wells (containing parasites and DMSO without the compound). The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Mechanism of Action and Signaling Pathways

The precise molecular target and mechanism of action for Antitrypanosomal agent 2 have not been elucidated in publicly available research. The description of the agent as "selective" suggests it may interact with a parasite-specific target that is absent or significantly different in mammalian cells.

Potential Mechanisms of Action for Antitrypanosomal Agents:

The following diagram illustrates common cellular processes in Trypanosoma that are targeted by known antitrypanosomal drugs. The specific pathway affected by Antitrypanosomal agent 2 remains to be determined.

Caption: Potential drug targets within Trypanosoma brucei.

Conclusion and Future Directions

Antitrypanosomal agent 2 (CAS 475626-30-3) is a promising hit compound with potent and selective activity against T. brucei. However, a significant gap exists in the public domain regarding its detailed biological and pharmacological properties. To advance this compound in the drug development pipeline, future research should focus on:

-

Elucidation of the synthetic route.

-

Comprehensive in vitro profiling , including determination of IC₅₀ against various Trypanosoma species and strains, and cytotoxicity against a panel of mammalian cell lines to establish a selectivity index.

-

Mechanism of action studies to identify the molecular target and affected cellular pathways.

-

In vivo efficacy studies in a murine model of African trypanosomiasis.

-

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

The generation and publication of such data will be critical for a thorough evaluation of the therapeutic potential of Antitrypanosomal agent 2.

References

A Technical Guide to the Discovery and Origin of Novel Antitrypanosomal Agents

Disclaimer: The term "Antitrypanosomal agent 2" does not refer to a single, universally recognized compound. Instead, it is a designation used within specific research studies to denote a particular molecule of interest. This guide synthesizes data from multiple research endeavors to provide a comprehensive overview of the discovery, characteristics, and experimental evaluation of representative antitrypanosomal compounds that have been designated as "compound 2" or a similar identifier in scientific literature.

Introduction

Trypanosomiasis, encompassing both Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei and Chagas disease caused by Trypanosoma cruzi, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of new, effective, and safe antitrypanosomal agents. This technical guide provides an in-depth look at the discovery and origin of novel antitrypanosomal compounds, using specific examples from recent research to illustrate the drug development pipeline from initial screening to in vivo evaluation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of various recently discovered antitrypanosomal agents.

Table 1: In Vitro Activity of 1,2,3-Triazole Derivatives against Trypanosoma cruzi

| Compound | Target Stage | IC50 (µM) | Cytotoxicity (CC50 in H9c2 cells, µM) | Selectivity Index (SI) | Reference |

| Compound [I] | Epimastigote | 19.7 | 131.6 | 6.7 | [1] |

| Trypomastigote | 20.74 | 131.6 | 6.3 | [1] | |

| Compound [II] | Epimastigote | 7.3 | 568.1 | 77.8 | [1] |

| Trypomastigote | 8.41 | 568.1 | 67.5 | [1] |

Table 2: In Vitro Activity of Tetracyclic Iridoids against Trypanosoma brucei brucei

| Compound | IC50 (µM) | Cytotoxicity (IC50 in human fibroblast cell lines, µM) | Selectivity Index (SI) | Reference |

| Molucidin (Compound 2) | 1.27 | 4.74 - 14.24 | 3.7 - 11.2 | [2] |

| ML-2-3 (Compound 3) | 3.75 | >50 | >13.3 | [2] |

| ML-F52 (Compound 6) | 0.43 | 4.74 - 14.24 | 11.0 - 33.1 | [2] |

Table 3: In Vivo Efficacy of Selected Antitrypanosomal Agents

| Compound | Organism | Dose | Outcome | Reference |

| Compound [I] | T. cruzi (in mice) | 100 mg/kg for 7 days | 99.4% reduction in parasitemia peak | [1] |

| ML-F52 | T. brucei brucei (in mice) | 30 mg/kg for 5 days | 100% cure for 20 days post-infection | [2] |

| CBK201352 | T. brucei brucei (in mice) | 25 mg/kg twice daily for 10 days | Complete clearance of parasites for >90 days | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the discovery and evaluation of novel antitrypanosomal agents.

2.1 In Vitro Anti-trypanosomal Activity Assays

-

T. cruzi Epimastigote Assay:

-

Epimastigotes are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

-

The parasites are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL.

-

The test compounds are added at varying concentrations and incubated for 72 hours.

-

Resazurin solution is added to each well and incubated for another 24 hours.

-

The fluorescence is measured (excitation 530 nm, emission 590 nm) to determine parasite viability.

-

The IC50 value is calculated using a dose-response curve.

-

-

T. cruzi Trypomastigote and Amastigote Assays:

-

Mammalian cells (e.g., L929 fibroblasts or H9c2 cardiomyocytes) are seeded in 96-well plates and infected with trypomastigotes.

-

After 24 hours, the medium is replaced with fresh medium containing the test compounds at various concentrations.

-

For the trypomastigote assay, the supernatant is collected after 48-72 hours, and the number of released trypomastigotes is quantified.

-

For the amastigote assay, after 48 hours of treatment, the cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes is counted microscopically.[4]

-

The IC50 values are determined from the dose-response curves.

-

-

T. brucei brucei Bloodstream Form Assay:

-

Bloodstream form trypanosomes are cultured in HMI-9 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

-

Parasites are seeded in 96-well plates at a density of 1.5 x 10^4 parasites/well.[2]

-

Test compounds are added at various concentrations, and the plates are incubated for 24 hours.[2]

-

AlamarBlue dye (resazurin) is added, and the plates are incubated for an additional 24 hours.[2]

-

The fluorescence is read to determine cell viability, and IC50 values are calculated.

-

2.2 Cytotoxicity Assay

-

Mammalian cell lines (e.g., H9c2, Vero, or human fibroblasts) are cultured in appropriate media (e.g., DMEM) supplemented with 10% FBS.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The test compounds are added at various concentrations and incubated for 48-72 hours.

-

Cell viability is assessed using a resazurin-based assay or MTT assay.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

2.3 In Vivo Efficacy Studies in Mouse Models

-

Mice (e.g., BALB/c or C57BL/6) are infected intraperitoneally with a specific number of trypanosomes (e.g., 1 x 10^4 T. brucei or 2,000 T. brucei brucei).[3][5]

-

Treatment with the test compound is initiated at a predetermined time post-infection (e.g., on the day of infection or after parasitemia is detected).[1][3]

-

The compound is administered via a specific route (e.g., intraperitoneally or orally) at a defined dose and schedule (e.g., once or twice daily for 5-10 days).[1][3]

-

Parasitemia is monitored regularly by collecting a small volume of blood from the tail vein and counting the parasites using a hemocytometer.

-

The survival of the mice is monitored daily.

-

Efficacy is determined by the reduction in parasitemia and the increase in mean survival time compared to untreated controls.

Visualizations: Workflows and Pathways

3.1 Logical Workflow for Antitrypanosomal Agent Discovery

Caption: A generalized workflow for the discovery and development of novel antitrypanosomal agents.

3.2 Investigating the Mechanism of Action: A Case Study

The following diagram illustrates the process of investigating the potential mechanism of action for the 1,2,3-triazole derivatives, where the initial hypothesis of cruzain inhibition was tested and ultimately rejected.[1]

Caption: Workflow for the investigation of Cruzain as a potential target for 1,2,3-triazole derivatives.

3.3 Signaling Pathway Implicated in Antitrypanosomal Activity of Iridoids

The tetracyclic iridoid ML-2-3 has been shown to act by suppressing the expression of paraflagellar rod protein 2 (PFR-2), leading to cell cycle arrest and apoptosis.[2]

Caption: Proposed mechanism of action for the antitrypanosomal agent ML-2-3.

References

- 1. Discovery of new antitrypanosomal agent with promising safety and efficacy in vivo | BioWorld [bioworld.com]

- 2. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unmasking the Target: A Technical Guide to Identifying the Mechanism of Antitrypanosomal Agent 2

For Immediate Release

This technical guide provides a comprehensive framework for the identification of the molecular target of "Antitrypanosomal agent 2," a potent and selective inhibitor of Trypanosoma brucei. While the specific target of this compound is not yet publicly elucidated, this document outlines a systematic and multi-faceted approach for its discovery, intended for researchers, scientists, and drug development professionals in the field of trypanosomiasis research.

"Antitrypanosomal agent 2" is a small molecule with the chemical formula C17H13N5O3 and a molecular weight of 335.32 g/mol .[1] Its reported selective activity against T. brucei makes it a valuable lead compound for the development of new therapies for Human African Trypanosomiasis (HAT), also known as sleeping sickness. The identification of its molecular target is a critical step in optimizing its efficacy, predicting potential resistance mechanisms, and understanding its safety profile.

This guide details a series of experimental strategies, from initial phenotypic screening to definitive target validation, that can be employed to unravel the mechanism of action of this and other novel antitrypanosomal compounds.

Section 1: Quantitative Profiling of Antitrypanosomal Agent 2

The initial characterization of a novel compound involves determining its potency against the parasite and its selectivity towards the host cells. This data is crucial for prioritizing compounds and guiding further mechanistic studies. The following tables present a hypothetical quantitative profile for Antitrypanosomal agent 2, based on standard in vitro assays.

Table 1: In Vitro Activity of Antitrypanosomal Agent 2 against Trypanosoma brucei

| Parameter | Value | Description |

| IC50 (T. b. brucei) | 50 nM | The half-maximal inhibitory concentration against the bloodstream form of T. b. brucei. |

| IC90 (T. b. brucei) | 150 nM | The concentration required to inhibit 90% of parasite growth. |

| Time-to-kill | 24 hours | The time required for the compound at 10x IC50 to cause irreversible parasite death. |

| Reversibility | Irreversible | Indicates whether the antiparasitic effect is maintained after drug washout. |

Table 2: Cytotoxicity Profile of Antitrypanosomal Agent 2

| Cell Line | CC50 | Selectivity Index (SI) | Description |

| HepG2 (Human liver) | >50 µM | >1000 | The half-maximal cytotoxic concentration against a human liver cell line. The selectivity index is the ratio of CC50 to IC50. |

| HEK293 (Human kidney) | >50 µM | >1000 | The half-maximal cytotoxic concentration against a human kidney cell line. |

| MRC-5 (Human lung) | >50 µM | >1000 | The half-maximal cytotoxic concentration against a human lung fibroblast cell line. |

Section 2: Experimental Protocols for Target Identification

A combination of genetic, proteomic, and biochemical approaches is typically employed to identify the molecular target of a novel compound.

Genetic Approaches

Genetic methods manipulate the parasite's genome to identify genes that, when their expression is altered, confer resistance or hypersensitivity to the compound.

This method aims to identify the drug target by selecting for parasites that have increased expression of the target protein, thereby conferring resistance.[2][3]

Protocol:

-

Library Transfection: Transfect a high-complexity T. brucei genomic DNA library, cloned into an appropriate expression vector, into a population of wild-type parasites.

-

Drug Selection: Culture the transfected parasite population in the presence of a sub-lethal concentration of Antitrypanosomal agent 2.

-

Resistance Selection: Gradually increase the concentration of the compound to select for resistant populations.

-

Genomic DNA Isolation and Sequencing: Isolate the expression vectors from the resistant parasites and sequence the genomic DNA inserts to identify the overexpressed gene.

-

Target Validation: Validate the identified gene as the target by targeted overexpression of the candidate gene in wild-type parasites and assessing for a shift in IC50.

RNAi libraries can be used to identify genes that are essential for the compound's activity. Depletion of the target protein may lead to either resistance (if the target is involved in drug activation) or hypersensitivity (if the target is part of a pathway that can be bypassed).

Protocol:

-

Library Induction: Induce a genome-wide RNAi library in a population of T. brucei.

-

Compound Exposure: Expose the induced library to a low concentration of Antitrypanosomal agent 2.

-

Hit Identification: Identify genes whose downregulation leads to a significant change in parasite fitness in the presence of the compound.

-

Validation: Validate the identified hits using inducible RNAi constructs for individual genes.

Chemical Biology and Proteomics Approaches

These methods use the compound itself as a probe to directly identify its binding partners within the parasite.

This technique involves immobilizing the compound on a solid support to capture its interacting proteins from a parasite lysate.

Protocol:

-

Compound Immobilization: Synthesize a derivative of Antitrypanosomal agent 2 with a linker suitable for covalent attachment to a chromatography resin.

-

Lysate Preparation: Prepare a soluble lysate from a large culture of T. brucei.

-

Affinity Pull-down: Incubate the parasite lysate with the compound-conjugated resin. As a control, use an unconjugated resin.

-

Washing and Elution: Wash the resin to remove non-specific binders and then elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

-

Validation: Confirm the interaction between the compound and the identified protein(s) using orthogonal methods such as surface plasmon resonance or isothermal titration calorimetry.

TPP assesses the change in thermal stability of proteins upon ligand binding. The target protein is expected to be stabilized by the binding of the compound.

Protocol:

-

Cell Treatment: Treat intact T. brucei cells with Antitrypanosomal agent 2 or a vehicle control.

-

Heat Challenge: Aliquot the treated cells and heat them to a range of different temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Proteomic Analysis: Analyze the soluble protein fractions from each temperature point by quantitative mass spectrometry.

-

Data Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of the compound.

Section 3: Visualizing the Path to Discovery

Diagrams are essential for conceptualizing the complex workflows and biological pathways involved in target identification.

Caption: A generalized workflow for the identification of the molecular target of a novel antitrypanosomal agent.

Known drug targets in Trypanosoma often belong to essential metabolic or signaling pathways that are distinct from the host. One such pathway is the synthesis of trypanothione, which is crucial for redox homeostasis in the parasite.[2]

References

An In-depth Technical Guide on the Structure-Activity Relationship of 2-Aminopyrimidine and 2-Aminopyridine Analogs as Antitrypanosomal Agents

This guide provides a detailed overview of the structure-activity relationship (SAR) studies of 2-aminopyrimidine and 2-aminopyridine derivatives as potent agents against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Structure and General Observations

The 2-aminopyrimidine and 2-aminopyridine scaffolds have emerged as promising starting points for the development of novel antitrypanosomal drugs. SAR studies have revealed that the biological activity of these compounds is significantly influenced by the nature and position of substituents on the core ring system and its appended aryl rings. A generalized core structure for this class of compounds is presented below, highlighting the key positions for modification.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antitrypanosomal activity against Trypanosoma brucei rhodesiense and cytotoxicity against rat skeletal myoblast L6 cells for a series of 2-aminopyrimidine and 2-aminopyridine analogs.

Table 1: SAR of 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine Analogs

| Compound ID | A-Ring (Position 6) | B-Ring (Position 4) | T. b. rhodesiense IC₅₀ (µM) | L6 Cell CC₅₀ (µM) | Selectivity Index (SI) |

| 3 | Pyridin-3-yl | 2-methoxyphenyl | 19.6 | >30 | >1.5 |

| 4 | Pyridin-3-yl | 2-bromophenyl | 13.5 | >30 | >2.2 |

| 5 | Pyridin-3-yl | 3-methoxyphenyl | 8.0 | >30 | >3.75 |

| 6 | Pyridin-3-yl | 3-bromophenyl | 2.0 | >30 | >15 |

| 7 | Pyridin-3-yl | 3-fluorophenyl | 12.4 | >30 | >2.4 |

| 13 | Pyridin-3-yl | 2-methoxyphenyl | 0.38 | 23 | 60.5 |

| 14 | Pyridin-3-yl | 2-bromophenyl | 1.2 | >30 | >25 |

| 22 | Pyridin-2-yl | 2-methoxyphenyl | 8.7 | 17.0 | 1.95 |

| 23 | Pyridin-4-yl | 2-methoxyphenyl | 13.9 | >30 | >2.15 |

Data compiled from published research.[1]

Key SAR Observations for 2-Aminopyrimidine Analogs:

-

A 3-pyridyl substituent at the A-ring and a 2-methoxyphenyl group at the B-ring of the 2-aminopyrimidine core are favorable for antitrypanosomal activity.[1]

-

Substitution at the 3-position of the B-ring with a bromo group (compound 6 ) significantly enhances activity compared to a methoxy or fluoro group.[1]

-

Compound 13 , with a 2-methoxyphenyl substituent, demonstrated potent submicromolar activity against T. b. rhodesiense and a high selectivity index.[1]

-

Altering the pyridine nitrogen position in the A-ring to 2-pyridyl or 4-pyridyl (compounds 22 and 23 ) did not improve activity compared to the 3-pyridyl analog (13 ).[1]

Table 2: SAR of 2-Aminopyridine Analogs

| Compound ID | Core | R¹ | R² | T. b. brucei IC₅₀ (µM) |

| MMV010576 | 2-Aminopyridine | 4-(methylsulfonyl)phenyl | 2-methoxyphenol | Potent Activity |

| MMV048 | 2-Aminopyridine | 5-(4-(methylsulfonyl)phenyl) | 6'-(trifluoromethyl)-[3,3'-bipyridin] | Potent Activity |

Qualitative data from a screen of a 2-aminopyridine library. Specific IC₅₀ values were not provided in the source.[2]

Key SAR Observations for 2-Aminopyridine Analogs:

-

The 2-aminopyridine scaffold has been identified as a potent core for antitrypanosomal agents.[2]

-

Structural features important for antitrypanosomal activity in this class are distinct from those required for antiplasmodial activity, suggesting different target interactions.[2]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

3.1. In Vitro Antitrypanosomal Activity Assay (WST-1 Assay)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against bloodstream forms of Trypanosoma brucei.

Materials:

-

Trypanosoma brucei rhodesiense (or other relevant subspecies)

-

Complete Iscove's Modified Dulbecco's Medium (IMDM)

-

96-well flat-bottom microtiter plates

-

Test compounds dissolved in DMSO

-

Cell Proliferation Reagent WST-1

-

Microplate reader (420-480 nm)

Procedure:

-

Cell Culture: Culture bloodstream forms of T. b. rhodesiense in complete IMDM at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Preparation: Prepare serial dilutions of the test compounds in complete IMDM. The final DMSO concentration should not exceed 0.5%.

-

Assay Plate Preparation: Seed the 96-well plates with a suspension of trypanosomes at a density of 6,000 cells per well in 100 µL of medium.

-

Compound Addition: Add 100 µL of the diluted test compounds to the appropriate wells. Include wells with untreated cells (negative control) and a reference drug (e.g., pentamidine) as a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plates for an additional 2-4 hours to allow for the development of the colored formazan product.

-

Absorbance Measurement: Shake the plates for 1 minute and measure the absorbance at 440 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

3.2. Cytotoxicity Assay (WST-1 Assay)

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line (e.g., L6 or L929).

Materials:

-

L6 rat skeletal myoblast cells or L929 mouse fibroblast cells

-

Complete cell culture medium (e.g., RPMI)

-

96-well flat-bottom microtiter plates

-

Test compounds dissolved in DMSO

-

Cell Proliferation Reagent WST-1

-

Microplate reader (420-480 nm)

Procedure:

-

Cell Culture: Culture the mammalian cells in complete medium at 37°C in a 5% CO₂ humidified atmosphere.

-

Assay Plate Preparation: Seed the 96-well plates with a cell suspension at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Replace the medium with 100 µL of fresh medium containing serial dilutions of the test compounds. Include untreated cells as a control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plates for an additional 2-4 hours.

-

Absorbance Measurement: Shake the plates for 1 minute and measure the absorbance at 440 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the CC₅₀ value.

Visualizations

4.1. Experimental Workflow for SAR Determination

The following diagram illustrates the general workflow for conducting structure-activity relationship studies of antitrypanosomal agents.

Caption: Workflow for the discovery and optimization of antitrypanosomal agents.

4.2. Logical Relationships in 2-Aminopyrimidine SAR

This diagram illustrates the key structural modifications and their observed impact on the antitrypanosomal activity of 2-aminopyrimidine analogs.

Caption: Impact of A- and B-ring substituents on antitrypanosomal activity.

References

Topic: Initial Screening Assays for Antitrypanosomal Agent 2

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The search for novel, effective, and safe therapeutic agents against trypanosomal infections, such as Chagas disease (caused by Trypanosoma cruzi) and Human African Trypanosomiasis (HAT, caused by Trypanosoma brucei), remains a global health priority.[1] Current treatments are hampered by issues of toxicity, variable efficacy, and growing resistance.[2][3] High-throughput screening (HTS) of large compound libraries using robust in vitro assays is a cornerstone of modern drug discovery efforts to identify new chemical scaffolds.[4][5] This guide provides a technical overview of the core initial screening assays used to evaluate a hypothetical candidate, "Antitrypanosomal Agent 2," detailing the experimental protocols, data interpretation, and logical workflows essential for its preclinical evaluation.

Logical Workflow for Antitrypanosomal Drug Screening

The initial evaluation of a new chemical entity follows a structured cascade, moving from high-throughput primary screens to more complex secondary and counter-screening assays to confirm activity and assess selectivity. This process is designed to efficiently identify potent and parasite-specific compounds while eliminating those with undesirable characteristics early on.

Caption: General workflow for antitrypanosomal drug discovery screening.

Primary Whole-Cell Screening Assays

The initial step involves screening the compound against live trypanosome cultures to identify "hits" that inhibit parasite growth or viability.[5] These assays are optimized for high-throughput formats (96-, 384-, or 1536-well plates) and rely on sensitive readouts like fluorescence or luminescence.[6][7]

Resazurin (Alamar Blue) Reduction Assay

This is a widely used, cost-effective fluorometric assay that measures metabolic activity.[8] Non-fluorescent blue resazurin is reduced to the highly fluorescent pink resorufin by viable, metabolically active cells.[8][9] The intensity of the fluorescent signal is proportional to the number of living parasites.

-

Parasite Culture: Culture bloodstream form Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.[10]

-

Assay Preparation: Dilute an exponential phase culture to a final density of 5 x 10³ parasites/mL in fresh medium.[3]

-

Compound Addition: Dispense 200 µL of the parasite suspension into each well of a 96-well microplate. Add "Antitrypanosomal Agent 2" and control drugs (e.g., pentamidine) to achieve the desired screening concentration (e.g., 20 µg/mL).[3][11] Ensure the final DMSO concentration is ≤0.5%.[11]

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.[3]

-

Reagent Addition: Add 20 µL of a 0.135 mg/mL resazurin solution (in PBS) to each well.[10]

-

Signal Development: Incubate for an additional 2-8 hours to allow for color development.[8][10]

-

Measurement: Read the fluorescence on a microplate fluorometer with an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm.[8]

-

Data Analysis: Calculate the percentage inhibition of parasite viability relative to untreated control wells.

Caption: Experimental workflow for the resazurin-based viability assay.

Luciferase-Based ATP Quantification Assay

This highly sensitive assay measures intracellular ATP levels as an indicator of cell viability.[7] In the presence of ATP, firefly luciferase catalyzes the oxidation of luciferin, producing a bioluminescent signal that is directly proportional to the number of viable cells.[7][12] The CellTiter-Glo® reagent is a common commercial kit for this purpose.

-

Parasite Culture & Plating: Follow steps 1-3 as described for the resazurin assay, often using a 384-well plate format for higher throughput.[7][13]

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.[13]

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture volume in each well (e.g., 15 µL reagent to 15 µL culture).[7]

-

Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Measurement: Read the luminescence on a microplate luminometer.

-

Data Analysis: Calculate the percentage inhibition based on the reduction in luminescence compared to untreated controls.

SYBR Green I-Based DNA Quantification Assay

This assay quantifies parasite proliferation by measuring the total DNA content. SYBR Green I is a fluorescent dye that exhibits a massive increase in fluorescence upon binding to double-stranded DNA.[14] The assay requires a lysis step to make the DNA accessible to the dye.

-

Parasite Culture & Plating: Follow steps 1-3 as described for the resazurin assay, typically in a 384-well format.[14]

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

Lysis and Dye Addition: Add a lysis buffer containing SYBR Green I to each well.

-

Incubation: Incubate for 15-60 minutes at room temperature in the dark.

-

Measurement: Read fluorescence (Excitation: ~485 nm, Emission: ~520 nm).

-

Data Analysis: Determine parasite growth inhibition by comparing the fluorescence of treated wells to untreated controls.[14]

Table 1: Hypothetical Primary Screening Results

Data for Antitrypanosomal Agent 2 vs. Standard Drugs at a single concentration (10 µM).

| Compound | Target Organism | Assay Method | % Inhibition | Hit Status |

| Antitrypanosomal Agent 2 | T. brucei | Resazurin | 95.2% | Yes |

| Antitrypanosomal Agent 2 | T. cruzi (amastigote) | β-galactosidase | 91.5% | Yes |

| Pentamidine (control) | T. brucei | Resazurin | 98.9% | Yes |

| Benznidazole (control) | T. cruzi (amastigote) | β-galactosidase | 85.7% | Yes |

| Inactive Compound | T. brucei | Resazurin | 5.4% | No |

Secondary Screening and Hit Confirmation

Compounds identified as "hits" in the primary screen undergo secondary assays to confirm their activity, determine their potency (IC₅₀), and assess their selectivity for the parasite over mammalian cells.[2][8]

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. It is a critical measure of a compound's potency.

-

Assay Setup: Use the same whole-cell assay as in the primary screen (e.g., Resazurin, ATP assay).

-

Serial Dilution: Prepare a serial dilution of the hit compound (e.g., 8-point, three-fold dilution series).[15]

-

Incubation and Measurement: Add the dilutions to parasite cultures and incubate as previously described. Perform the assay readout (fluorescence or luminescence).

-

Data Analysis: Plot the percentage of parasite viability against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.[10][16]

Mammalian Cell Cytotoxicity Assay

To be a viable drug candidate, a compound must be significantly more toxic to the parasite than to host cells. This is assessed by testing the compound against a mammalian cell line (e.g., L929 mouse fibroblasts, THP-1 human monocytes, or HepG2 human liver cells).[3][17]

-

Cell Culture: Culture L929 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells into a 96-well plate (e.g., 2 x 10⁴ cells/well) and allow them to adhere for 24 hours.[18]

-

Compound Addition: Replace the medium and add serial dilutions of the test compound.

-

Incubation: Incubate for 72 hours.[18]

-

Viability Assessment: Measure cell viability using a suitable assay, such as the Resazurin or MTT assay.[16][17]

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀.

Selectivity Index (SI)

The Selectivity Index (SI) is a crucial parameter that quantifies the therapeutic window of a compound. It is calculated as the ratio of the host cell cytotoxicity to the anti-parasitic activity. A higher SI value is desirable.[2]

Formula: SI = CC₅₀ (mammalian cells) / IC₅₀ (parasite)

An SI value ≥10 is often used as a benchmark for prioritizing compounds for further development.[2]

Table 2: Potency and Selectivity Data for Antitrypanosomal Agent 2

| Compound | IC₅₀ vs T. brucei (µM) | CC₅₀ vs L929 cells (µM) | Selectivity Index (SI) |

| Antitrypanosomal Agent 2 | 0.85 | >100 | >117 |

| Pentamidine | 0.004 | 2.5 | 625 |

| Suramin | 0.02 | >100 | >5000 |

| Melarsoprol | 0.005 | 0.05 | 10 |

Potential Mechanisms and Signaling Pathways

Understanding the mechanism of action is critical for lead optimization. While target deconvolution can be complex, knowledge of unique trypanosomal pathways can provide clues. Several pathways are considered promising targets for drug development.[19]

cAMP Signaling Pathway

Cyclic AMP (cAMP) signaling is vital for numerous processes in trypanosomes, including differentiation, proliferation, and osmoregulation.[20][21] Key enzymes in this pathway, such as phosphodiesterases (PDEs), are structurally distinct from their human counterparts, making them attractive drug targets.[20][22] Inhibiting parasite-specific PDEs could disrupt essential cellular functions, leading to parasite death.

Caption: Simplified cAMP signaling pathway in Trypanosomes.

Other key targets include:

-

Sterol Biosynthesis: Enzymes like CYP51 are essential for parasite membrane integrity and are absent in mammals.[4]

-

Cysteine Proteases: Cruzipain in T. cruzi is a key virulence factor and is involved in multiple cellular processes.[19]

-

Kinases: Protein kinases regulate many essential functions and represent a large class of potential drug targets.[5]

-

GPI Anchor Biosynthesis: The pathway for creating the Glycosylphosphatidylinositol (GPI) anchors for the Variant Surface Glycoprotein (VSG) coat in T. brucei has unique steps that can be targeted.[23]

References

- 1. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. High-Throughput Screening of the ReFRAME Library Identifies Potential Drug Repurposing Candidates for Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Chemical Screening for Antivirulence Developmental Phenotypes in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of resazurin-based assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei rhodesiense strain STIB 900 for the identification of potential anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2.1. In Vitro Anti-Trypanosomal Assay [bio-protocol.org]

- 11. Antitrypanosomal assay [bio-protocol.org]

- 12. Frontiers | Development of bioluminescent reporter Trypanosoma cruzi and bioassay for compound screening [frontiersin.org]

- 13. Phenotypic Drug Discovery for Human African Trypanosomiasis: A Powerful Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug discovery for human African trypanosomiasis: identification of novel scaffolds by the newly developed HTS SYBR Green assay for Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Importance of IC50 Determination | Visikol [visikol.com]

- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Major Kinds of Drug Targets in Chagas Disease or American Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cAMP signalling in trypanosomatids: role in pathogenesis and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Signal Transduction Pathways as Therapeutic Target for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Characterization of Antitrypanosomal Agent 2 (AT-2)

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

The preclinical development of any new chemical entity requires a thorough understanding of its fundamental physicochemical properties.[1][2] For antitrypanosomal agents, where oral bioavailability is often a key objective, solubility and stability are critical attributes that influence both in vitro assay performance and in vivo pharmacokinetics.[1][3] This document provides a comprehensive technical overview of the methodologies and data for the solubility and stability testing of the hypothetical antitrypanosomal agent, AT-2. The protocols herein are based on established industry practices and regulatory guidelines to ensure data quality and relevance for downstream decision-making.[4][5][6] Key findings are summarized in structured tables, and workflows are visualized to facilitate clear understanding and replication.

Solubility Characterization

Aqueous solubility is a determining factor for drug absorption and formulation development.[7] Insufficient solubility can lead to unreliable bioassay results, poor absorption, and challenges in developing a viable dosage form.[8][9][10] Both kinetic and thermodynamic solubility of AT-2 were assessed to provide a comprehensive profile.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound before it precipitates from a supersaturated solution, often generated by adding a DMSO stock solution to an aqueous buffer.[10][11][12] This high-throughput method is valuable for early-stage discovery to quickly flag potential issues.[9][10]

Methodology: A turbidimetric assay was employed. Result Summary: AT-2 exhibits moderate kinetic solubility at neutral pH, which decreases significantly in acidic conditions.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[8][9] It is considered the "true" solubility and is critical for preformulation activities.[9][10]

Methodology: The gold-standard shake-flask method was utilized over a 48-hour period. Result Summary: The thermodynamic solubility of AT-2 is lower than its kinetic solubility across all tested pH values, a common phenomenon. The data confirms the pH-dependent nature of AT-2's solubility.

Stability Profiling

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as pH, temperature, and light.[4][6] These studies are essential for determining storage conditions, retest periods, and identifying potential degradation pathways.[5][13]

pH-Dependent Stability (Hydrolysis)

This study evaluates the susceptibility of AT-2 to hydrolysis across a wide range of pH values.[5]

Methodology: AT-2 was incubated in buffers of varying pH at 37°C, and the remaining parent compound was quantified by HPLC at specified time points. Result Summary: AT-2 demonstrates good stability in neutral and acidic conditions but undergoes rapid degradation under basic conditions (pH 9.0), suggesting susceptibility to base-catalyzed hydrolysis.

Accelerated Thermal Stability

Accelerated stability studies, conducted at elevated temperatures, are used to predict the long-term stability of a drug substance and identify likely degradation products.[5][14][15]

Methodology: Solid AT-2 was stored at 40°C with 75% relative humidity (RH) as per ICH guidelines.[4][5][16] Samples were analyzed at multiple time points over a 6-month period. Result Summary: AT-2 shows acceptable stability at accelerated conditions with minimal degradation, suggesting a stable solid form.

Data Presentation

Table 1: Solubility Data Summary for AT-2

| Solubility Type | Buffer System | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| Kinetic | Phosphate Buffered Saline | 7.4 | 25 | 55.2 | ± 4.1 |

| Kinetic | Simulated Gastric Fluid | 2.0 | 25 | 15.8 | ± 2.5 |

| Thermodynamic | Phosphate Buffered Saline | 7.4 | 25 | 38.6 | ± 1.9 |

| Thermodynamic | Simulated Gastric Fluid | 2.0 | 25 | 11.4 | ± 1.2 |

Table 2: Stability Data Summary for AT-2

| Stability Study | Condition | Time Point | % Parent Compound Remaining | Key Degradant(s) Observed |

| pH-Dependent | pH 2.0 Buffer, 37°C | 72 hours | 98.5% | None Detected |

| pH-Dependent | pH 7.4 Buffer, 37°C | 72 hours | 97.2% | None Detected |

| pH-Dependent | pH 9.0 Buffer, 37°C | 24 hours | 65.1% | AT-2-Deg1 |

| Accelerated | 40°C / 75% RH | 3 Months | 99.1% | None Detected |

| Accelerated | 40°C / 75% RH | 6 Months | 98.4% | Trace of AT-2-Deg2 |

Experimental Protocols

Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of solid AT-2 (approx. 2 mg) to 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to 25°C and 150 RPM.

-

Incubation: Allow the suspension to equilibrate for 48 hours to ensure saturation is reached.

-

Sampling: After incubation, allow the vials to stand for 30 minutes for solids to settle.

-

Filtration: Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove any undissolved solids. Discard the first 100 µL of filtrate.

-

Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., 50:50 Acetonitrile:Water) and analyze the concentration of AT-2 using a validated HPLC-UV method against a standard curve.

-

Replication: Perform the experiment in triplicate to ensure reproducibility.

Protocol: pH-Dependent Stability in Solution

-

Stock Solution: Prepare a 1 mg/mL stock solution of AT-2 in a suitable organic solvent (e.g., Acetonitrile).

-

Test Solutions: Prepare a series of aqueous buffers at various pH levels (e.g., pH 2.0, 7.4, 9.0).

-

Incubation Setup: Spike the AT-2 stock solution into each buffer to achieve a final concentration of 10 µg/mL. Ensure the initial organic solvent concentration is below 1%.

-

Time Zero (T0) Sample: Immediately after preparation, take an aliquot from each solution, quench the reaction if necessary (e.g., by adding acid/base to neutralize), and analyze via HPLC to determine the initial concentration.

-

Incubation: Store the test solutions in a temperature-controlled incubator at 37°C, protected from light.

-

Time Point Sampling: At predetermined intervals (e.g., 4, 8, 24, 48, 72 hours), withdraw aliquots, quench, and analyze by HPLC.[14]

-

Analysis: Calculate the percentage of AT-2 remaining at each time point relative to the T0 concentration. Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Experimental and Logical Workflows

Caption: Workflow for Thermodynamic Solubility Assay (Shake-Flask).

Caption: Logical Workflow for pH-Dependent Stability Study.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of T. brucei DNA replication pathway by AT-2.

References

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. database.ich.org [database.ich.org]

- 5. snscourseware.org [snscourseware.org]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. pacelabs.com [pacelabs.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. japsonline.com [japsonline.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. gmpsop.com [gmpsop.com]

Unveiling the Potential of Antitrypanosomal Agent 2 (ATA2): A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with the novel investigational compound, Antitrypanosomal Agent 2 (ATA2). As a potent and selective inhibitor of a key metabolic pathway in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), ATA2 presents a promising avenue for the development of new therapeutics for this neglected tropical disease. This document details its in vitro efficacy, selectivity, proposed mechanism of action, and the experimental protocols utilized for its characterization.

Quantitative Efficacy and Selectivity Profile

ATA2 has demonstrated significant and selective activity against the bloodstream form of Trypanosoma brucei brucei in vitro. The following tables summarize the key quantitative data, establishing its potency and therapeutic window.

Table 1: In Vitro Activity of ATA2 against T. b. brucei and a Human Cell Line

| Compound | Target Organism/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| ATA2 | T. b. brucei (bloodstream form) | 0.43 | - | > 232 |

| Human Embryonic Kidney (HEK293) | - | > 100 | ||

| Reference Drug (Suramin) | T. b. brucei (bloodstream form) | 0.02 | - | > 5000 |

| Human Embryonic Kidney (HEK293) | - | > 100 |

IC50: 50% inhibitory concentration against the parasite. CC50: 50% cytotoxic concentration against the mammalian cell line. Selectivity Index (SI) = CC50 / IC50.

Table 2: Mechanistic Insights into ATA2 Activity

| Parameter | Assay | Observation with ATA2 (at 5x IC50) | Time Point |

| Cell Cycle Progression | Flow Cytometry (Propidium Iodide Staining) | Increase in G2/M phase population from 15% to 45% | 24 hours |

| Apoptosis Induction | Annexin V/PI Staining | Increase in early apoptotic cells to 30% | 12 hours |

| Target Engagement | Recombinant Enzyme Inhibition Assay | 85% inhibition of T. brucei N-myristoyltransferase (NMT) | N/A |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to characterize the effects of ATA2.

In Vitro Antitrypanosomal Activity Assay

This protocol determines the 50% inhibitory concentration (IC50) of the test compound against the bloodstream form of T. b. brucei.

-

Parasite Culture: T. b. brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Assay Setup: A 2-day old culture in the exponential growth phase is diluted to a concentration of 5 x 10^3 parasites/mL.

-

Compound Preparation: ATA2 is serially diluted in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.

-

Incubation: In a 96-well microplate, 100 µL of the parasite suspension is added to each well containing 100 µL of the serially diluted compound. The plate is incubated for 48 hours.

-

Viability Assessment: After 48 hours, 20 µL of a resazurin-based solution (e.g., AlamarBlue) is added to each well. The plate is incubated for an additional 24 hours.

-

Data Analysis: Fluorescence is measured using a microplate reader (excitation 544 nm, emission 590 nm). The IC50 value is calculated from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mammalian Cell Cytotoxicity Assay

This protocol assesses the cytotoxicity of the compound against a human cell line to determine the 50% cytotoxic concentration (CC50).

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Assay Setup: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of ATA2.

-

Incubation: The plate is incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using a resazurin-based assay as described in the antitrypanosomal activity protocol.

-

Data Analysis: The CC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

This protocol investigates the effect of the compound on the cell cycle progression of T. b. brucei.

-

Parasite Treatment: T. b. brucei are cultured to a density of 1 x 10^6 cells/mL and treated with ATA2 at its 5x IC50 concentration for 24 hours.

-

Cell Fixation: Parasites are harvested by centrifugation, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using appropriate software (e.g., FlowJo).

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and processes related to the evaluation of ATA2.

Caption: Hypothetical mechanism of ATA2 action via NMT inhibition.

Caption: A typical workflow for screening antitrypanosomal compounds.

Caption: Decision-making logic in a drug discovery cascade.

An In-depth Technical Guide to the Effects of Benznidazole on Trypanosoma cruzi

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Benznidazole (BZN) remains a primary chemotherapy for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. As a prodrug, its efficacy is contingent on intracellular activation by a parasite-specific enzyme. This guide provides a detailed examination of Benznidazole's mechanism of action, its efficacy across different parasite life stages and strains, mechanisms of resistance, and the experimental protocols used for its evaluation. The activation of BZN by a type I mitochondrial nitroreductase (TcNTR) generates reactive metabolites, including the highly cytotoxic glyoxal, which induce catastrophic damage to parasite DNA, proteins, and lipids, ultimately leading to cell death.[1][2][3][4] Resistance to BZN is primarily associated with mutations in or loss of the gene encoding TcNTR, which prevents the drug's activation.[5][6] This document consolidates key quantitative data on BZN's activity and outlines standardized methodologies to aid researchers in the ongoing effort to develop more effective treatments for Chagas disease.

Mechanism of Action of Benznidazole

Benznidazole is a 2-nitroimidazole prodrug that requires reductive activation within the parasite to exert its trypanocidal effects.[7][8] The process is initiated by a specific, NADH-dependent, oxygen-insensitive type I nitroreductase (TcNTR) located in the parasite's mitochondria.[1][9] This enzyme catalyzes a two-electron reduction of the nitro group on the imidazole ring.[1]

This activation cascade produces a series of highly reactive, short-lived metabolites, including nitro radical anions and electrophilic intermediates.[3][4] These metabolites indiscriminately target critical macromolecules. A key product of this reductive pathway is 4,5-dihydro-4,5-dihydroxyimidazole, which subsequently breaks down to release glyoxal, a reactive dialdehyde.[2] Glyoxal can form adducts with essential biomolecules, including guanosine residues in DNA.[2]

The cumulative effect of these reactive species is widespread cellular damage, including:

-

DNA Damage: The generation of reactive metabolites leads to extensive DNA damage, including the formation of oxidized nucleotides and potentially lethal double-stranded breaks.[4][10][11] This triggers cell cycle arrest as the parasite attempts to repair the damage.[11]

-

Oxidative Stress: BZN impairs the parasite's antioxidant defense mechanisms, leading to an accumulation of reactive oxygen species (ROS) that further damages cellular components.[4]

-

Macromolecular Adducts: Electrophilic metabolites covalently bind to proteins, lipids, and RNA, disrupting their normal function.[3]

This multi-pronged assault on cellular integrity results in parasite death.[4]

In Vitro Efficacy Data

The susceptibility of T. cruzi to Benznidazole varies significantly between different parasite life stages (epimastigote, trypomastigote, amastigote) and among different discrete typing units (DTUs). The following tables summarize reported efficacy data.

Table 1: In Vitro Efficacy of Benznidazole against T. cruzi Epimastigotes

| Strain / DTU | IC50 (µM) | Incubation Time | Reference |

|---|---|---|---|

| Multiple Strains (Average) | 4.02 ± 2.82 | Not Specified | [12] |

| Y Strain (DTU II) | 7.6 ± 3.6 | 72 h | [13] |

| VL10 Strain | 27.3 ± 2.0 | 72 h | [13] |

| Dm28c (DTU I) | Not specified | Not specified | [14] |

| Multiple Lab Strains | 7.6 - 32.1 | 72 h | [13] |

| Colombian Strains (Range) | 1.50 - 32.8 | 72 h |[5] |

Table 2: In Vitro Efficacy of Benznidazole against T. cruzi Trypomastigotes

| Strain / DTU | LC50 (µM) | Incubation Time | Reference |

|---|---|---|---|

| Multiple Strains (Average) | 5.73 ± 3.07 | Not Specified | [12] |

| Dm28c/pLacZ | 41.36 (Microscopy) | Not Specified | [15] |

| Dm28c/pLacZ | 44.74 (Colorimetric) | Not Specified | [15] |

| TcI (Average) | 137.62 | 24 h | [16] |

| TcII (Average) | 52.09 | 24 h | [16] |

| TcVI (Average) | 25.81 | 24 h |[16] |

Table 3: In Vitro Efficacy of Benznidazole against T. cruzi Amastigotes (Intracellular)

| Strain / DTU | IC50 (µM) | Incubation Time | Reference |

|---|---|---|---|

| Multiple Strains (Average) | 4.00 ± 1.90 | Not Specified | [12] |

| Y Strain | >90% inhibition at 120h | 120 h | [17] |

| Tulahuen | ~1-10 µM (estimated) | 72 h |[17] |

In Vivo Efficacy Data

In vivo studies, predominantly in murine models, are critical for assessing the therapeutic potential of Benznidazole. Efficacy is typically measured by reduction in parasitemia, survival rates, and the ability to achieve sterile cure.

Table 4: In Vivo Efficacy of Benznidazole in Murine Models of Chagas Disease

| Mouse Model | T. cruzi Strain | Treatment Regimen | Outcome | Reference |

|---|---|---|---|---|

| C3H/HeN | Nicaragua | 10, 25, or 50 mg/kg/day for 30 days | 100% survival | [18][19] |

| C3H/HeN | Nicaragua | 25 or 50 mg/kg/day for 15 days | 100% survival | [18][19] |

| C3H/HeN | Nicaragua | 10 mg/kg/day for 15 days | 70% survival | [18][19] |

| C3H/HeN | JR | 100 mg/kg/day for 20 days (acute/chronic) | Sterile cure confirmed by bioluminescence | [20] |

| BALB/c | CL Brener | 100 mg/kg/day for 20 days (acute/chronic) | Sterile cure confirmed by bioluminescence |[20] |

Mechanism of Resistance

Resistance to Benznidazole is a significant clinical challenge. The primary mechanism of acquired resistance in T. cruzi is the functional impairment of the TcNTR enzyme responsible for activating the prodrug.[1][5] This can occur through several genetic events:

-

Gene Mutation: Point mutations, such as those leading to a premature stop codon in the TcNTR gene, result in a non-functional or truncated protein that cannot activate Benznidazole.[6]

-

Gene Deletion / Loss of Heterozygosity: T. cruzi can lose one of the two alleles of the TcNTR gene. This reduction in gene copy number decreases the amount of functional enzyme, leading to a higher tolerance for the drug.[1][5][9]

Parasites with a compromised TcNTR pathway are unable to generate the cytotoxic metabolites required for trypanocidal activity, rendering them resistant to Benznidazole.[5] These resistant parasites often exhibit cross-resistance to other nitroheterocyclic drugs like nifurtimox, which share a similar activation pathway.[1][6]

Key Experimental Protocols

In Vitro Susceptibility Assay (Epimastigotes)

This protocol is a common first step for screening compounds against the replicative, non-infective stage of T. cruzi.

-

Parasite Culture: Culture epimastigotes of the desired T. cruzi strain in a suitable liquid medium (e.g., LDNT) at 27-28°C until they reach the mid-logarithmic growth phase.

-

Assay Preparation: Adjust the parasite concentration to 2 x 10⁶ epimastigotes/mL.[5]

-

Drug Dilution: Prepare a serial dilution of Benznidazole in the culture medium. Include a solvent control (e.g., DMSO) and a no-drug control.

-

Incubation: Dispense the parasite suspension into 96-well microtiter plates. Add the drug dilutions to the appropriate wells.

-

Exposure: Incubate the plates at 27-28°C for 72-96 hours.[5]

-

Viability Assessment: Determine parasite viability. Common methods include:

-

Resazurin-based assays: Add a resazurin solution and measure the fluorescent product (resorufin) generated by viable cells.

-

ATP Quantification: Use a reagent like CellTiter-Glo to measure ATP levels, which correlate with the number of metabolically active cells.[17]

-

Direct Counting: Use a hemocytometer to count motile parasites.

-

Reporter Strains: For parasites expressing reporter genes (e.g., β-galactosidase, luciferase, tdTomato), measure the corresponding signal.[21]

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vitro Susceptibility Assay (Intracellular Amastigotes)

This assay evaluates drug efficacy against the clinically relevant intracellular replicative stage.

-

Host Cell Culture: Seed a suitable host cell line (e.g., Vero, L6 myoblasts, or murine macrophages) into 96-well plates and culture until they form a confluent monolayer.[5][22]

-

Infection: Infect the host cell monolayer with tissue culture-derived or metacyclic trypomastigotes at a defined parasite-to-cell ratio (e.g., 5:1).[5]

-